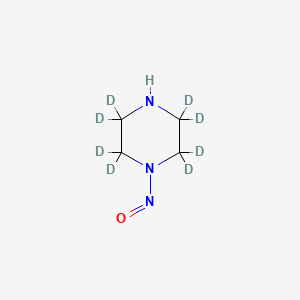

N-Nitrosopiperazine-d8

Beschreibung

Contextualization of N-Nitrosopiperazine within Chemical Sciences

N-Nitrosopiperazine is a chemical compound belonging to the nitrosamine (B1359907) class. nih.gov Its structure consists of a piperazine (B1678402) ring, which is a six-membered heterocycle containing two nitrogen atoms, with a nitroso group (N=O) attached to one of the nitrogens. cymitquimica.com It typically appears as a yellow solid or crystalline powder and is moderately soluble in water but shows higher solubility in organic solvents like ethanol (B145695) and acetone. solubilityofthings.combiosynth.com

The compound is recognized as a reactive intermediate in organic synthesis and is a subject of study in multiple scientific domains. solubilityofthings.com In environmental science, its presence and behavior are monitored, particularly in wastewater. solubilityofthings.com This is relevant because piperazine-based solvents are used in industrial processes like post-combustion carbon capture (CO2 scrubbing). scholaris.caresearchgate.net During this process, the amine solvent can degrade and react with nitrogen oxides present in flue gases, leading to the formation of N-nitrosamines, including N-Nitrosopiperazine. scholaris.caresearchgate.net Due to its classification as a potential carcinogen, understanding its formation and detection is a key area of research. cymitquimica.comsolubilityofthings.comfrontiersin.org

| Property | N-Nitrosopiperazine | N-Nitrosopiperazine-d8 |

|---|---|---|

| CAS Number | 5632-47-3 nih.gov | 1330180-56-7 nih.gov |

| Molecular Formula | C4H9N3O nih.gov | C4HD8N3O usbio.net |

| Molecular Weight | 115.13 g/mol nih.gov | 123.18 g/mol usbio.net |

| Appearance | Yellow solid or crystalline powder solubilityofthings.combiosynth.com | Pale yellow oil usbio.net |

Significance of Deuterated Analogs in Advanced Chemical Studies

Deuterated compounds, or isotopically labeled analogs, are indispensable tools in modern chemical and biomedical research. thalesnano.comscielo.org.mx Deuterium (B1214612), a stable isotope of hydrogen, contains an extra neutron, which increases its mass but does not significantly alter the chemical properties of the molecule it is incorporated into. scielo.org.mx This subtle change has profound implications for analytical and research applications.

One of the most critical uses of deuterated analogs is as internal standards in quantitative analysis, especially in techniques like mass spectrometry (MS). thalesnano.comresolvemass.ca Because a deuterated compound has a higher mass than its non-deuterated counterpart, it can be distinguished by the mass spectrometer. thalesnano.com However, it behaves almost identically during sample preparation, extraction, and chromatographic separation. This allows it to be added to a sample in a known quantity to correct for any loss of the target analyte during the analytical process, thereby increasing the accuracy and reliability of quantification. thalesnano.com

Furthermore, deuterated compounds are used to:

Trace Metabolic Pathways: Researchers can follow the absorption, distribution, metabolism, and excretion of a compound within a biological system. wiseguyreports.comsimsonpharma.com

Elucidate Reaction Mechanisms: The kinetic isotope effect, where the heavier C-D bond reacts more slowly than a C-H bond, can provide insight into the steps of a chemical reaction. scielo.org.mx

Improve NMR Spectroscopy: Deuterated solvents are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons, and selective deuteration can help in assigning signals for complex molecular structures. thalesnano.comsimsonpharma.com

The enhanced stability and unique spectroscopic signatures of deuterated compounds make them vital for drug discovery, environmental monitoring, and materials science. resolvemass.cawiseguyreports.com

Overview of Research Trajectories Involving N-Nitrosopiperazine-d8

The primary research application of N-Nitrosopiperazine-d8 is its use as a stable isotope-labeled internal standard for the quantitative analysis of N-Nitrosopiperazine. scholaris.caveeprho.com This is particularly crucial for detecting trace levels of the compound in complex matrices where precise measurement is essential. scholaris.ca

A significant area of this research is environmental analysis, specifically the monitoring of wastewater from CO2 capture facilities. scholaris.ca One study detailed a method for trace-level quantification of N-Nitrosopiperazine in treated wastewater using supported liquid extraction (SLE) followed by hydrophilic interaction liquid chromatography (HILIC) coupled to a triple quadrupole mass spectrometer (MS). scholaris.ca

In this research, N-Nitrosopiperazine-d8 was used for internal calibration. scholaris.ca A known concentration of the deuterated standard was added to samples, and calibration curves were prepared. scholaris.ca The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection. The instrument monitored specific mass transitions for both the target analyte and the internal standard. scholaris.ca This approach enabled the accurate quantification of N-Nitrosopiperazine at concentrations below 1 µg/L. scholaris.ca

| Compound | Mass Transition (m/z) | Collision Energy (V) | Purpose |

|---|---|---|---|

| N-Nitrosopiperazine | 116.1 → 85.1 | 12 | Analyte Quantification |

| N-Nitrosopiperazine-d8 | 124.0 → 93.0 | 12 | Internal Standard |

Beyond environmental science, N-Nitrosopiperazine-d8 serves as a critical reference material in the pharmaceutical industry for analytical method development, validation, and quality control, ensuring that pharmaceutical products meet stringent regulatory standards for nitrosamine impurities. veeprho.comsynzeal.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTIZMOISGMZRJ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858206 | |

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-56-7 | |

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparative Methodologies for N Nitrosopiperazine D8

Chemical Synthesis Routes for Deuterated Piperazine (B1678402) Precursors

The foundational step in the synthesis of N-Nitrosopiperazine-d8 is the formation of piperazine-d8. Several synthetic strategies can be employed to introduce deuterium (B1214612) atoms into the piperazine ring.

One common approach involves the reduction of suitable precursors with deuterium-donating reagents. For instance, the reduction of amide or imide precursors using lithium aluminum deuteride (B1239839) (LiAlD₄) is a well-established method for producing deuterated piperazine derivatives. usask.ca Another strategy involves the use of deuterated solvents, such as heavy water (D₂O) or deuterated alcohols, in the presence of a catalyst. google.com This method facilitates hydrogen-deuterium exchange on the piperazine ring.

A specific example is the synthesis of chiral N,N'-substituted piperazines labeled with deuterium. This can be achieved by the reduction of norephedrine-derived bisoxazolidines with reagents like LiAlD₄ or BD₃·THF. sorbonne-universite.frsorbonne-universite.frthieme-connect.com For obtaining piperazine with deuterium at all eight positions on the ring (piperazine-d8), a strategically deuterated hydroxyethylenediamine precursor can be utilized. sorbonne-universite.frsorbonne-universite.fr

The synthesis of N-Boc-piperazine, a common intermediate, can be achieved through a three-step process starting from diethanolamine. This involves chlorination with thionyl chloride, Boc protection using di-tert-butyl dicarbonate (B1257347), and subsequent cyclization with ammonia. This N-Boc-piperazine can then be subjected to deuteration.

Nitrosation Reactions for N-Nitrosopiperazine-d8 Formation

Once the piperazine-d8 precursor is obtained, the next critical step is the introduction of the nitroso group (-N=O) to one of the nitrogen atoms of the piperazine ring. This is typically achieved through a nitrosation reaction.

A common method for nitrosation involves treating an aqueous solution of the piperazine precursor with nitrous acid (HNO₂). google.com The nitrous acid is often generated in situ by the reaction of a water-soluble inorganic nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a mineral acid. google.com The reaction temperature is a critical parameter and is generally maintained in the range of -30°C to 35°C. google.com Following the addition of the nitrite, the pH of the solution is adjusted to a range of 4 to 7 to facilitate the formation of N-nitrosopiperazine. google.com

For the synthesis of N-Nitrosopiperazine-d8, the same principle applies, with piperazine-d8 being the starting material. The reaction involves the careful addition of a nitrosating agent to the deuterated piperazine under controlled acidic conditions.

Isotopic Enrichment and Deuteration Strategies

Achieving a high degree of isotopic enrichment is paramount for the utility of N-Nitrosopiperazine-d8 as an internal standard. The choice of deuteration strategy significantly impacts the final isotopic purity.

Deuterated Reagents: The use of highly enriched deuterated reagents, such as lithium aluminum deuteride (LiAlD₄) with high isotopic purity, is a direct method to introduce deuterium. usask.ca Similarly, using deuterated solvents like D₂O or deuterated acids with high enrichment levels is crucial for isotopic exchange reactions.

Reaction Conditions: Factors such as reaction time, temperature, and the choice of catalyst can influence the efficiency of deuteration. For instance, prolonged reflux in deuterated solvents can lead to higher isotopic incorporation, often exceeding 98%.

Multiple Cycles: In some cases, repeated cycles of deuteration may be necessary to achieve the desired level of isotopic enrichment. google.comgoogle.com For example, when using H₂¹⁸O for oxygen isotope labeling, multiple cycles under acidic conditions can significantly increase the isotopic purity of the final product. google.comgoogle.com

The isotopic enrichment of the final N-Nitrosopiperazine-d8 is typically verified using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Purification and Isolation Techniques for N-Nitrosopiperazine-d8

After the synthesis, a robust purification and isolation process is essential to obtain N-Nitrosopiperazine-d8 of high chemical and isotopic purity.

Common purification techniques include:

Extraction: The product is often extracted from the aqueous reaction mixture using an organic solvent like benzene (B151609) or chloroform. google.com The pH of the aqueous phase may be adjusted to optimize the extraction efficiency. google.com

Chromatography: Various chromatographic methods can be employed for purification. Solid-phase extraction (SPE) using cartridges like polymeric reversed-phase or activated carbon is a common technique for sample cleanup and concentration. figshare.com For more refined purification, techniques like liquid chromatography may be used.

Distillation: The crude product can be purified by distillation under reduced pressure (in vacuo). google.com

Crystallization: In some cases, the product can be further purified by crystallizing it as a salt, such as a dihydrochloride (B599025) salt, from a suitable solvent system like an absolute alcohol-ether solution. google.com

The purity of the final product is confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). scholaris.caamazonaws.com

Data Tables

Table 1: Key Reagents in the Synthesis of N-Nitrosopiperazine-d8 and its Precursors

| Reagent/Precursor | Role in Synthesis | Reference |

| Diethanolamine | Starting material for N-Boc-piperazine synthesis | |

| Thionyl chloride (SOCl₂) | Chlorinating agent | |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting group for nitrogen | |

| Lithium aluminum deuteride (LiAlD₄) | Deuterium source for reduction | usask.casorbonne-universite.frsorbonne-universite.frthieme-connect.com |

| Heavy Water (D₂O) | Deuterium source for isotopic exchange | google.com |

| Sodium nitrite (NaNO₂) | Source of nitrous acid for nitrosation | google.com |

| Benzene/Chloroform | Extraction solvent | google.com |

Table 2: Analytical Techniques for Characterization and Quantification

| Analytical Technique | Purpose | Reference |

| Mass Spectrometry (MS) | Confirmation of isotopic enrichment and molecular weight | scholaris.ca |

| Nuclear Magnetic Resonance (NMR) | Structural verification and confirmation of deuteration sites | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity analysis and quantification | scholaris.caamazonaws.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity analysis and quantification | scholaris.caresearchgate.net |

Advanced Analytical Methodologies for N Nitrosopiperazine and Its Deuterated Analog

Mass Spectrometry (MS) Applications in Quantification and Characterization

Mass spectrometry is the definitive tool for the analysis of N-Nitrosopiperazine due to its high sensitivity and specificity. When coupled with chromatographic systems, it allows for the separation of the analyte from matrix interferences followed by its unambiguous identification and quantification. N-Nitrosopiperazine-d8 is an ideal internal standard for these methods, as it co-elutes with the non-deuterated analyte and exhibits nearly identical chemical behavior and ionization efficiency, while being clearly distinguishable by its higher mass.

LC-MS is a powerful and widely used technique for the analysis of N-nitrosamines, particularly for polar and thermally labile compounds like N-Nitrosopiperazine that are not well-suited for gas chromatography.

The development of sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for controlling N-Nitrosopiperazine (NPZ) as a potential genotoxic impurity in various substances. researchgate.netnih.gov These methods are rigorously validated according to regulatory guidelines to ensure reliability. nih.gov

In a typical LC-MS/MS setup for NPZ analysis, chromatographic separation is achieved on a reverse-phase column. Detection is performed using a triple-quadrupole mass spectrometer, often operating with positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov The MRM mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. For N-Nitrosopiperazine, a common transition is m/z 116.1 → 85.1, while for N-Nitrosopiperazine-d8, the transition is m/z 124.0 → 93.0. scholaris.cascholaris.ca This corresponds to the loss of the nitroso group. scholaris.cascholaris.ca

Validation studies demonstrate the method's performance. Linearity is typically established over a wide concentration range, with regression coefficients often exceeding 0.999. researchgate.net The Limit of Quantification (LOQ) is a critical parameter, with methods achieving LOQs as low as 1 ng/mL. nih.govrsc.org Accuracy is confirmed through recovery studies, with results generally falling within an 80-120% range. researchgate.net The robustness and specificity of these methods make them suitable for routine quality control of active pharmaceutical ingredients (APIs) and various drug formulations, including tablets, capsules, and syrups. nih.govrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Agilent 6470B Triple-Quadrupole Mass Spectrometer | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (N-Nitrosopiperazine) | m/z 116.1 → 85.1 | scholaris.cascholaris.ca |

| MRM Transition (N-Nitrosopiperazine-d8) | m/z 124.0 → 93.0 | scholaris.cascholaris.ca |

| Limit of Quantification (LOQ) | Established at 1 ng/mL | nih.govrsc.org |

| Linearity (r²) | > 0.999 | researchgate.net |

For highly polar analytes like N-Nitrosopiperazine, which show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. scholaris.ca HILIC is particularly effective for separating polar compounds and is compatible with electrospray ionization, making it an excellent choice for LC-MS applications. nih.gov

A validated method for the trace-level quantification of N-Nitrosopiperazine in treated wastewater utilizes a combination of supported liquid extraction (SLE) for sample preparation followed by HILIC-MS analysis. scholaris.ca This approach successfully addresses the challenges posed by complex matrices with high salt concentrations. scholaris.ca In this method, N-Nitrosopiperazine-d8 serves as the internal standard for accurate quantification. scholaris.ca Detection is achieved with a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) and MRM mode. scholaris.cascholaris.ca The optimized HILIC-MS method achieved a method limit of quantification (MLOQ) of 0.25 µg/L for N-Nitrosopiperazine in wastewater, demonstrating its suitability for trace-level analysis. scholaris.ca Key parameters such as mobile phase ionic strength, temperature, and stationary phase functionality are critical for the successful development of HILIC methods. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Agilent 6410 Triple Quad MS coupled to an 1100 series HPLC | scholaris.ca |

| Sample Preparation | Supported Liquid Extraction (SLE) | scholaris.ca |

| Ionization Mode | Positive Electrospray (+ESI) | scholaris.cascholaris.ca |

| MS Source Temperature | 300°C | scholaris.ca |

| Collision Energy | 12 V for N-Nitrosopiperazine and N-Nitrosopiperazine-d8 | scholaris.ca |

| Method Limit of Quantification (MLOQ) | 0.25 µg/L in treated wastewater | scholaris.ca |

Two-dimensional liquid chromatography (2D-LC) is an advanced separation technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional LC. This is particularly advantageous for analyzing target compounds in extremely complex samples where co-eluting matrix components can interfere with quantification. In a 2D-LC system, a fraction from the first dimension column is transferred to a second dimension column with different selectivity for further separation before introduction into the mass spectrometer.

While specific applications detailing the use of 2D-LC-MS/MS for N-Nitrosopiperazine-d8 are not extensively documented, the principles of the technique are highly relevant for its analysis. For instance, a two-dimensional ion chromatography mass spectrometry (2D-IC/MS) technique has been described for the precise trace-level quantification of other nitrosamines, highlighting the power of multi-dimensional approaches. researchgate.net A potential 2D-LC setup for N-Nitrosopiperazine could involve a HILIC column in the first dimension to separate polar compounds, followed by a reversed-phase column in the second dimension to provide an orthogonal separation mechanism, thereby greatly reducing matrix effects and improving the signal-to-noise ratio for trace-level detection.

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

Several methods for nitrosamine (B1359907) analysis, including those applicable to N-Nitrosopiperazine, employ UPLC or UHPLC systems coupled with mass spectrometry. lcms.czmdpi.com For instance, a UHPLC method coupled to a high-resolution accurate-mass (HRAM) mass spectrometer has been developed for the separation and quantification of nine different N-nitrosamines in water. lcms.cz Such methods often use C18 columns and mobile phases consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid additive to improve ionization. lcms.czmdpi.com The high efficiency of UPLC separation leads to sharper and narrower peaks, which enhances the sensitivity and accuracy of quantification by MS/MS. In the context of analyzing 1-methyl-4-nitroso-piperazine (MNP), a related compound, a UHPLC-MS/MS method was developed and validated for its quantification in rifampicin (B610482), demonstrating the suitability of this high-performance technique for nitrosamine analysis. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC system | lcms.cz |

| Column | Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.cz |

| Mobile Phases | (A) water + 0.1% formic acid and (B) methanol + 0.1% formic acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Mass Spectrometer | Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap | lcms.cz |

Gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for the analysis of volatile and thermally stable N-nitrosamines. However, its application to more polar compounds like N-Nitrosopiperazine can be challenging. scholaris.ca The lower volatility of N-Nitrosopiperazine makes it harder to quantify at trace levels using conventional GC-MS methods compared to smaller, less polar nitrosamines like N-nitrosodimethylamine (NDMA). scholaris.cascholaris.ca

Despite these challenges, GC-MS and GC-MS/MS methods have been developed for a range of nitrosamines in various matrices, including meat products, drinking water, and drug substances. researchgate.netgcms.czshimadzu.com These methods often involve an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like dichloromethane, to isolate and concentrate the analytes from the sample matrix. gcms.czedqm.eu For GC-MS analysis, a triple quadrupole mass spectrometer operating in MRM mode is often used to ensure high sensitivity and selectivity. shimadzu.com While direct analysis of N-Nitrosopiperazine by GC-MS is less common, derivatization techniques could potentially be employed to increase its volatility and improve its chromatographic behavior, though this adds complexity to the sample preparation process.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS Method Development and Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like N-Nitrosopiperazine. Method development typically involves optimizing the gas chromatograph's temperature program to ensure adequate separation from other matrix components. A sensitive and stable multiple reaction monitoring (MRM) mode-based GC-tandem mass spectrometry (GC-MS/MS) approach has been developed for the quantification of various N-nitrosamines. nih.gov

Validation of GC-MS methods is performed according to guidelines from the International Council for Harmonisation (ICH) and includes parameters such as specificity, sensitivity, linearity, precision, and accuracy. nih.gov For instance, a developed GC-MS method for nine carcinogenic nitrosamines demonstrated good linearity and achieved limits of detection in the range of 0.15–1.00 ng/mL. nih.gov The precision of these methods is evaluated through repeatability and intermediate precision, with relative standard deviation (RSD) values typically below 7.65%. nih.gov The accuracy is often assessed through recovery studies, with acceptable ranges generally falling between 90% and 120%. chromatographyonline.com

Gas Chromatography × Gas Chromatography - Nitrogen Chemiluminescence Detection (GC×GC-NCD)

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for complex samples. chromatographyonline.comchemistry-matters.com This technique utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column GC. chromatographyonline.com When coupled with a Nitrogen Chemiluminescence Detector (NCD), GC×GC becomes a highly selective and sensitive method for the analysis of nitrogen-containing compounds like N-Nitrosopiperazine. The NCD provides an equimolar response to nitrogen atoms, which simplifies quantification. This powerful combination is particularly useful in complex matrices such as petroleum, food, and environmental samples where co-eluting peaks can be a significant challenge in traditional GC analysis. chromatographyonline.comresearchgate.net

Triple Quadrupole and High-Resolution Mass Spectrometry Applications

Triple quadrupole mass spectrometers are widely used for the trace-level quantification of N-nitrosamines due to their high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. waters.comscholaris.ca This technique is particularly suited for analyzing both polar and nonpolar compounds, as well as those that are thermally unstable. waters.com For instance, a method using a triple quadrupole mass spectrometer with positive electrospray ionization achieved a method limit of quantification (MLOQ) of 0.25 µg/L for N-nitrosopiperazine in treated wastewater. scholaris.cacdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies, provides highly accurate mass measurements, which aids in the confident identification of analytes and can help in distinguishing target compounds from matrix interferences. nih.govcphi-online.com An analytical framework combining liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with chemiluminescence analysis has been developed to characterize the composition and fate of total N-nitrosamines in wastewater treatment plants. nih.gov

Multiple Reaction Monitoring (MRM) Transitions for N-Nitrosopiperazine and N-Nitrosopiperazine-d8

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that offers high selectivity and sensitivity for quantitative analysis. wikipedia.org In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. wikipedia.org This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest. waters.com

For the analysis of N-Nitrosopiperazine and its deuterated internal standard, N-Nitrosopiperazine-d8, specific MRM transitions are monitored. These transitions are optimized to provide the best sensitivity and specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|

| N-Nitrosopiperazine | 116.1 | 85.1 | 12 | Positive Electrospray (+ESI) |

| N-Nitrosopiperazine-d8 | 124.0 | 93.0 | 12 | Positive Electrospray (+ESI) |

The transition for N-Nitrosopiperazine (m/z 116.1 → 85.1) and for N-Nitrosopiperazine-d8 (m/z 124.0 → 93.0) corresponds to the loss of the nitroso group (N=O). scholaris.ca

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for the determination of N-Nitrosopiperazine, as it serves to isolate the analyte from the sample matrix, concentrate it, and remove potential interferences.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. chromatographyonline.com The choice of sorbent is crucial for achieving high recovery and efficient cleanup. For nitrosamine analysis, various SPE sorbents have been investigated, including C18 and coconut charcoal-based cartridges. nih.govnih.gov A method using a C18 SPE cartridge was developed for the simultaneous determination of 13 N-nitrosamines in rubber products. nih.gov In another study, automated SPE with coconut charcoal cartridges was combined with isotope dilution GC/HRMS for the analysis of nine nitrosamines in water samples, achieving low method detection limits (0.08-1.7 ng/L). nih.gov

The general steps in an SPE protocol include conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes of interest. thermofisher.com The selection of appropriate solvents for each step is critical for the success of the extraction.

Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE)

Supported Liquid Extraction (SLE) is a sample preparation technique that functions similarly to traditional liquid-liquid extraction (LLE) but avoids common issues like emulsion formation. chromatographyonline.comresearchgate.net In SLE, the aqueous sample is absorbed onto an inert solid support, and then a water-immiscible organic solvent is passed through to elute the analytes. biotage.com This technique offers several advantages over LLE, including easier automation, reduced solvent consumption, and less labor-intensive procedures. chromatographyonline.comaffinisep.com

Matrix Effects and Sample Clean-up Strategies

The accurate trace-level quantification of N-Nitrosopiperazine is often complicated by matrix effects, where components of the sample other than the analyte interfere with the analytical signal. ijpsjournal.com In complex matrices such as treated wastewater or pharmaceutical formulations, these interferences can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. ijpsjournal.comusp.org The high salt content in treated wastewater, for instance, can significantly impact the efficiency of extraction and analyte recovery. scholaris.ca

To mitigate these challenges, effective sample clean-up is imperative. Several strategies have been developed to remove interfering substances prior to analysis.

Supported Liquid Extraction (SLE): This technique has proven effective for samples like treated wastewater. scholaris.ca In SLE, the aqueous sample is adsorbed onto an inert diatomaceous earth support. An immiscible organic solvent is then used to selectively extract the analytes, leaving behind water-soluble interferences like salts. scholaris.ca This method avoids the formation of emulsions that can occur with traditional liquid-liquid extraction. scholaris.ca

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of nitrosamines from aqueous samples. lcms.cz Various sorbents, such as activated carbon, are employed to retain the analytes of interest while allowing matrix components to pass through. amazonaws.com The retained analytes are then eluted with a small volume of an appropriate solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the analysis of nitrosamines in complex matrices like cooked bacon and soy sauce. This approach typically involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) step for clean-up.

The choice of clean-up strategy is highly dependent on the sample matrix and the physicochemical properties of N-Nitrosopiperazine, which is more polar and less volatile than many other common N-nitrosamines. scholaris.ca

Method Validation Parameters and Performance Metrics

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the analysis of N-Nitrosopiperazine, this involves a rigorous evaluation of several performance metrics. akjournals.com The use of N-Nitrosopiperazine-d8 as an internal standard is instrumental in many of these validation studies, as it helps to correct for variations in sample preparation and instrument response. scholaris.caveeprho.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ijpsjournal.com In the context of N-Nitrosopiperazine analysis, this includes distinguishing it from other nitrosamines, degradation products, and matrix components. ijpsjournal.com

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for achieving high selectivity. researchgate.net By using the Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for both N-Nitrosopiperazine and its deuterated internal standard, N-Nitrosopiperazine-d8, are monitored. scholaris.canih.gov For instance, a common transition for N-Nitrosopiperazine is m/z 116.1 → 85.1, while for N-Nitrosopiperazine-d8, it is m/z 124.0 → 93.0. scholaris.ca This high degree of selectivity ensures that the detected signal originates only from the target analytes, thereby minimizing the risk of false positives. nih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov Both are fundamental to ensuring the reliability of quantitative data. nih.gov

Accuracy is typically evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. mdpi.com Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. scholaris.ca Method validation studies for N-Nitrosopiperazine have demonstrated high accuracy and precision across various matrices. nih.gov

Table 1: Accuracy and Precision Data for N-Nitrosopiperazine Analysis

| Matrix | Spiked Concentration | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Treated Wastewater | 1 µg/L | 97% | 2.5% | scholaris.ca |

| Treated Wastewater | 2 µg/L | 104% | 11% | scholaris.ca |

| Multicomponent Drug | Not Specified | 100.38 ± 3.24% | 2.52% | mdpi.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

Achieving low LOD and LOQ values is crucial, especially given the potential carcinogenicity of N-nitrosamines and the stringent regulatory limits. ijpsjournal.com Various analytical methods have achieved impressive sensitivity for N-Nitrosopiperazine.

Table 2: LOD and LOQ for N-Nitrosopiperazine in Various Matrices

| Matrix | Method | LOD | LOQ | Reference |

| Treated Wastewater | SLE-HILIC-MS | 75 ng/L (0.075 µg/L) | 250 ng/L (0.25 µg/L) | scholaris.cacdnsciencepub.com |

| Levocetirizine (API & Drug) | LC-MS/MS | Not Reported | 1 ng/mL | nih.gov |

| Deionized Water | LC-MS | 1 µM | Not Reported | amazonaws.com |

| Trimetazidine API | GC-MS | Not Reported | < Specification Limit | akjournals.com |

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte. akjournals.com This is typically evaluated by preparing a series of standards at different concentrations and plotting the instrument response against the concentration to generate a calibration curve. scholaris.ca

The use of an internal standard like N-Nitrosopiperazine-d8 is highly recommended to improve the linearity of the calibration, especially in complex matrices. scholaris.ca The quality of the calibration curve is often judged by the coefficient of determination (R²), with values greater than 0.99 generally considered acceptable. akjournals.com

Table 3: Linearity Data for N-Nitrosopiperazine Analysis

| Method | Matrix | Concentration Range | R² Value | Reference |

| SLE-HILIC-MS (Internal) | Synthetic Matrix | 0.01 – 0.50 µg/L | 0.9918 | scholaris.ca |

| SLE-HILIC-MS (Internal) | Synthetic Matrix | 0.1 – 5.0 µg/L | > 0.995 | scholaris.ca |

| GC-MS | Trimetazidine API | LOQ to 150% of test conc. | > 0.99 | akjournals.com |

Recovery studies are performed to evaluate the efficiency of the sample extraction and clean-up process. scholaris.ca This is determined by comparing the analytical response of an analyte spiked into a blank matrix and processed through the entire analytical procedure with the response of a standard solution of the same concentration. scholaris.ca

The recovery of N-Nitrosopiperazine can be influenced by the sample matrix and the extraction method employed. For example, in the analysis of treated wastewater, extraction recovery was significantly improved by preparing standards in a high-salt synthetic matrix that mimicked the actual samples. scholaris.ca

Table 4: Recovery Data for N-Nitrosopiperazine

| Extraction Method | Matrix | Spiked Concentration | % Recovery | Reference |

| SLE (one-drying-step) | Synthetic Matrix | 1 µg/L | 50% | scholaris.ca |

| SLE (two-drying-step) | Synthetic Matrix | 0.1 µg/L | 22% | scholaris.ca |

| SLE (in LCMS-grade water) | LCMS-grade water | 0.1 µg/L | 6% | scholaris.ca |

Application of Quantitative Structure-Retention Relationship (QSRR) Modeling for Method Development

The development of robust and efficient analytical methods for the detection and quantification of N-nitrosamines, such as N-Nitrosopiperazine and its deuterated analog N-Nitrosopiperazine-d8, is a critical task in pharmaceutical quality control and safety assessment. Quantitative Structure-Retention Relationship (QSRR) modeling has emerged as a powerful in-silico approach to streamline and enhance the development of chromatographic methods for these compounds. uliege.be QSRR models establish a mathematical correlation between the chemical structure of analytes and their retention behavior in a specific chromatographic system. This predictive capability allows for the optimization of separation conditions with fewer experimental trials, saving time, and resources.

The fundamental principle of QSRR lies in the hypothesis that the chromatographic retention of a compound is determined by its physicochemical properties, which are in turn dictated by its molecular structure. By quantifying these structural properties using molecular descriptors, a predictive model can be constructed.

For N-Nitrosopiperazine and its deuterated form, a QSRR model would be developed by first selecting a set of relevant nitrosamines and similar compounds with known retention times under specific High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) conditions. A variety of molecular descriptors would then be calculated for each compound. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like dipole moments and orbital energies.

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or more advanced machine learning algorithms are employed to build a mathematical model that links the descriptors to the observed retention times.

A hypothetical QSRR study for N-Nitrosopiperazine might involve the molecular descriptors and their potential correlation with retention time as illustrated in the table below.

| Molecular Descriptor | Description | Expected Impact on Retention Time (Reversed-Phase LC) |

| LogP | Octanol-water partition coefficient | A higher logP value (more hydrophobic) would generally lead to a longer retention time. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Increased molecular weight often correlates with a longer retention time. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms | A higher PSA (more polar) would typically result in a shorter retention time. |

| Dipole Moment | A measure of the polarity of a molecule | A higher dipole moment could lead to stronger interactions with a polar mobile phase, resulting in a shorter retention time. |

| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond | A higher number may increase polarity and lead to a shorter retention time. |

The developed QSRR model must be rigorously validated to ensure its predictive accuracy. This is typically done using both internal and external validation techniques. Internal validation might involve cross-validation procedures like leave-one-out, while external validation involves using the model to predict the retention times of a set of compounds that were not used in the model's development.

The application of a validated QSRR model for the method development of N-Nitrosopiperazine and N-Nitrosopiperazine-d8 offers several advantages. It can predict the retention times of these compounds under various chromatographic conditions (e.g., different mobile phase compositions, gradients, or stationary phases). This allows analytical chemists to identify optimal separation conditions in silico before performing extensive laboratory experiments. Furthermore, QSRR can aid in understanding the key molecular properties that govern the chromatographic separation of nitrosamines, leading to more targeted and efficient method development strategies. This in-silico approach is particularly valuable for addressing challenges such as selectivity and matrix effects at an early stage of method development. uliege.be

Environmental Occurrence, Fate, and Transport Studies of N Nitrosopiperazine

Detection and Quantification in Aqueous Matrices

The analysis of N-Nitrosopiperazine in complex aqueous samples presents unique challenges due to its high polarity, which makes it less volatile and harder to quantify at trace levels using traditional methods. Researchers have developed specialized analytical techniques to achieve the necessary sensitivity for environmental monitoring.

Treated Wastewater Analysis

N-Nitrosopiperazine can enter environmental waters through the discharge of treated wastewater, particularly from facilities related to post-combustion CO2 capture. The development of robust analytical methods is therefore essential for monitoring its concentration in these effluents.

One advanced method developed for its quantification involves supported liquid extraction (SLE) followed by hydrophilic interaction liquid chromatography–mass spectrometry (HILIC–MS). This technique is tailored to handle the highly polar nature of NPIP. To ensure accuracy in complex wastewater matrices, the deuterated internal standard, N-Nitrosopiperazine-d8, is used for internal calibration during analysis. The mass spectrometer, typically a triple quadrupole system, is operated in multiple reaction monitoring mode, tracking the specific mass transition of N-Nitrosopiperazine (m/z 116.1 → 85.1) and its deuterated standard (m/z 124.0 → 93.0). This methodology has achieved a method limit of quantification (MLOQ) as low as 0.25 μg/L in treated wastewater.

Studies have detected N-Nitrosopiperazine in wastewater treatment plant (WWTP) samples. One study reported a concentration of 0.36 ± 0.08 nM in samples from specific WWTPs. Another investigation found median concentrations of 9 ng/L for NPIP in the primary influent of sewage treatment plants.

Table 1: Analytical Methods and Detected Concentrations of N-Nitrosopiperazine in Wastewater

| Analytical Technique | Internal Standard | Method Limit of Quantification (MLOQ) | Detected Concentrations | Source(s) |

|---|---|---|---|---|

| SLE-HILIC-MS/MS | N-Nitrosopiperazine-d8 | 0.25 µg/L | Not specified in treated sample; method validated for this matrix. | ,, |

| High-Resolution Mass Spectrometry | Isotope Labeled Internal Standards (ILIS) | Not specified | 0.36 ± 0.08 nM (in a subset of WWTPs E and F) | |

| Not specified | Not specified | 0.8–3.5 ng/L | Median of 9 ng/L (in primary influent) |

Amine-Based CO2 Capture Solvents

Amine scrubbing is a leading technology for capturing carbon dioxide from industrial flue gas. Piperazine (B1678402) (PZ) and its blends are effective solvents in this process but, as a secondary amine, piperazine can react with nitrogen oxides (NOx) present in flue gas to form N-Nitrosopiperazine. This formation is a significant concern, leading to the presence of the compound in the amine solvent during operations.

Research has focused on quantifying N-Nitrosopiperazine within these industrial solutions to understand its accumulation. In a pilot plant using a concentrated piperazine solvent with actual flue gas, N-Nitrosopiperazine reached a steady-state concentration between 1 mM and 2 mM over approximately 10 days. The SLE-HILIC–MS method has also been successfully applied to quantify the compound in degraded aqueous amine samples from various carbon capture facilities before they undergo wastewater treatment.

The potential for environmental release from these facilities has led to regulatory scrutiny. The Norwegian Climate and Pollution Agency, for example, has established a limit for total nitrosamines in water at 4 ng/L, highlighting the need to manage and monitor N-Nitrosopiperazine concentrations in industrial wastewater streams.

Table 2: N-Nitrosopiperazine Concentrations in Amine-Based CO2 Capture Systems

| System Type | Matrix | Measured Concentration | Timescale | Source(s) |

|---|---|---|---|---|

| Pilot Plant | Concentrated Piperazine Solvent | 1 mM - 2 mM (steady state) | ~10 days | |

| Various Facilities | Degraded Carbon Capture Solvent | Quantified (specific values confidential) | Not specified |

Atmospheric Presence and Distribution

The potential for N-Nitrosopiperazine to enter the atmosphere is primarily linked to emissions from industrial facilities that use its precursor, piperazine. Once airborne, it can exist in the gas phase or become associated with particulate matter.

Monitoring in Particulate Matter (PM2.5) and Ambient Air

Atmospheric monitoring studies have confirmed the presence of N-Nitrosopiperazine in ambient air, specifically associated with particulate matter. Analyses of daily collected PM2.5 (particulate matter with a diameter of 2.5 micrometers or less) and larger PM10 samples have included mono-nitrosopiperazine as a target analyte.

While data for N-Nitrosopiperazine alone is often grouped with other nitrosamines, these studies provide evidence of its atmospheric occurrence. In one study, the concentration of total N-nitrosamines in PM2.5 was found to range from 0.3 to 9.4 ng/m³. For PM10, the mean concentrations of total nitrosamines showed significant seasonal variation, with levels of 19.04 ng/m³ in the summer and a much higher 113.67 ng/m³ in the winter. Vehicle exhaust is considered a major source for the precursor amines that can lead to the formation of nitrosamines in urban atmospheres.

Emission from Carbon Capture Facilities

Carbon capture plants are a potential emission source of N-Nitrosopiperazine and its precursors. Small quantities of the amine solvent, such as piperazine, can escape from the absorber unit and be released into the atmosphere with the cleaned flue gas. Once in the atmosphere, these amines can undergo chemical reactions to form degradation products, including nitrosamines.

The concern over these emissions has prompted regulatory action. To address the potential environmental impact, the Norwegian Climate and Pollution Agency has set a strict restriction on the total concentration of nitrosamines and nitramines in air emissions from such facilities to 0.3 ng/m³. This regulatory limit underscores the importance of controlling and monitoring atmospheric releases from amine-based carbon capture processes.

Environmental Persistence and Transformation in Aquatic and Atmospheric Systems

The environmental fate of N-Nitrosopiperazine is determined by its stability and its susceptibility to degradation processes in water and air. Research indicates that its persistence is influenced by factors such as temperature and exposure to ultraviolet (UV) light.

In aquatic systems, N-Nitrosopiperazine is reported to be thermally stable, even at temperatures as high as 150°C, a condition relevant to industrial stripper towers. However, it undergoes slow degradation when exposed to broad-band UV light, indicating that photolysis is a potential transformation pathway in sunlit surface waters. Studies have also examined its hydrolytic and photolytic stability in buffered aqueous solutions.

In the atmosphere, the fate of N-Nitrosopiperazine is linked to the photo-oxidation of its precursor, piperazine. The reaction of piperazine with hydroxyl (OH) radicals in the atmosphere can lead to the formation of 1-nitrosopiperazine (B26205) as a minor product. Furthermore, dedicated chamber studies investigating the atmospheric fate of N-Nitrosopiperazine have been conducted, including experiments on its photolysis, which contributes to its transformation and removal from the atmosphere. The decomposition kinetics in amine scrubbing conditions show an activation energy of 94 kJ/mol, which governs its thermal breakdown within the industrial process itself before any environmental release.

Isotopic Labeling Applications of N Nitrosopiperazine D8 in Analytical and Mechanistic Research

Role as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and reliable results. scioninstruments.com An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during the analytical process. lgcstandards.com Stable isotope-labeled compounds, such as N-Nitrosopiperazine-d8, are considered the gold standard for this purpose, a technique known as isotope dilution analysis. nih.govnih.gov

N-Nitrosopiperazine-d8 is an ideal internal standard for the quantification of its non-labeled analogue, N-Nitrosopiperazine. scholaris.cacdnsciencepub.com Because it is chemically and structurally almost identical to the analyte, it exhibits nearly the same behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation. adventchembio.comtexilajournal.com However, due to its higher mass, it is easily differentiated from the native compound by the mass spectrometer. adventchembio.com This allows the analyst to use the ratio of the analyte signal to the internal standard signal for quantification, effectively nullifying many potential sources of error. lgcstandards.com

Enhancement of Analytical Accuracy and Precision

The use of N-Nitrosopiperazine-d8 as an internal standard significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of analytical measurements. adventchembio.comscispace.com Any unintended variations during sample handling, such as pipetting errors or solvent evaporation, will affect both the analyte and the deuterated standard proportionally, leaving the ratio of their concentrations unchanged. lgcstandards.com

Research on the trace-level quantification of N-Nitrosopiperazine in treated wastewater highlights the practical benefits of using its deuterated analogue. In a study developing a method using supported liquid extraction (SLE) followed by hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS), internal calibration was performed with N-Nitrosopiperazine-d8. scholaris.cacdnsciencepub.com The method demonstrated excellent linearity for the calibration curve, with a coefficient of determination (R²) greater than 0.99. scholaris.ca This was a marked improvement over external calibration (without the internal standard), which yielded R² values of 0.94 and 0.85, indicating a significant enhancement in quantitative accuracy. scholaris.ca The precision of methods using stable isotopically labeled standards is also typically superior to those using structural analogues or external calibration alone. scispace.comsciex.com

The following table details the mass spectrometry parameters used in a validated method for the quantification of N-Nitrosopiperazine, employing N-Nitrosopiperazine-d8 as the internal standard.

| Compound | MS/MS Transition (m/z) | Collision Energy (V) | Method Limit of Quantification (MLOQ) (µg/L) |

|---|---|---|---|

| N-Nitrosopiperazine | 116.1 → 85.1 | 12 | 0.25 |

| N-Nitrosopiperazine-d8 (Internal Standard) | 124.0 → 93.0 | 12 | N/A |

Data sourced from a study on N-Nitrosopiperazine quantification in treated wastewater. scholaris.cacdnsciencepub.com

Correction for Matrix Effects and Recovery Losses

Complex samples, such as industrial wastewater, food extracts, or biological fluids, contain a multitude of components other than the target analyte. sciex.comusp.org These components, collectively known as the sample matrix, can interfere with the analysis, particularly in mass spectrometry. "Matrix effects" occur when these co-extracted substances suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification. scioninstruments.comtexilajournal.com

N-Nitrosopiperazine-d8 is highly effective at compensating for these matrix effects. lgcstandards.com Since it co-elutes with the non-labeled analyte from the chromatography column and has nearly identical chemical properties, it is subject to the exact same degree of ionization suppression or enhancement. texilajournal.comusp.org By using the ratio of the analyte to the internal standard, the variability introduced by the matrix is canceled out. adventchembio.com

Similarly, the internal standard corrects for losses during the sample preparation and extraction phases. nih.gov It is rare to achieve 100% recovery of an analyte from a complex matrix. In the previously mentioned wastewater analysis, initial extraction recoveries for N-Nitrosopiperazine were as low as 6% from a simple water matrix and 22% from a synthetic matrix designed to mimic wastewater. scholaris.ca By adding a known quantity of N-Nitrosopiperazine-d8 at the very beginning of the procedure, any analyte lost during extraction is mirrored by a proportional loss of the internal standard. adventchembio.comscholaris.ca This ensures that the final calculated concentration accurately reflects the amount originally present in the sample, regardless of recovery efficiency.

The table below summarizes research findings on the extraction recovery of N-Nitrosopiperazine from different matrices, a process where the use of an internal standard like N-Nitrosopiperazine-d8 is critical for accurate final quantification.

| Matrix for Spiked Standard | Analyte | Extraction Recovery (%) |

|---|---|---|

| LCMS-grade Water | N-Nitrosopiperazine | 6% |

| Synthetic High-Salt Matrix | N-Nitrosopiperazine | 22% |

Data illustrates the challenge of extraction efficiency, which is compensated for by using a co-behaving internal standard like N-Nitrosopiperazine-d8. scholaris.ca

Tracer Studies in Chemical and Biological Systems

Beyond its role as an internal standard, the isotopic label on N-Nitrosopiperazine-d8 allows it to be used as a tracer in studies designed to understand complex chemical and biological processes. adventchembio.com In these applications, the labeled compound is introduced into a system, and its journey and transformation are monitored, providing direct insight into specific pathways.

Elucidation of Reaction Pathways and Mechanisms

N-Nitrosopiperazine-d8 can be employed to investigate the mechanisms of chemical reactions. For instance, piperazine (B1678402) and its derivatives are used in industrial processes like post-combustion CO₂ capture, where they can degrade to form N-nitrosamines. cdnsciencepub.comgassnova.no By using deuterated precursors or spiking a reaction mixture with N-Nitrosopiperazine-d8, researchers can track its formation and subsequent degradation.

In a hypothetical study on the atmospheric oxidation of piperazine, introducing N-Nitrosopiperazine-d8 could help clarify its stability and degradation pathways. whiterose.ac.ukacs.org By analyzing the reaction products over time with mass spectrometry, scientists could identify deuterated degradation products, thereby mapping the transformation process and determining reaction kinetics without ambiguity from other background compounds.

Metabolic Research (Excluding Clinical Human Trials)

In non-clinical toxicological and metabolic research, deuterated compounds are used to trace the fate of a substance within a biological system (in vitro or in vivo). adventchembio.com N-Nitrosopiperazine-d8 could be administered to an in vitro system, such as isolated liver cells or microsomes, to study its metabolic pathways. adventchembio.com

Following incubation, the mixture would be analyzed by LC-MS/MS. The mass spectrometer would be programmed to detect the parent d8-compound as well as potential deuterated metabolites (e.g., hydroxylated or ring-opened products). The presence of the deuterium (B1214612) label provides a clear and unambiguous signature, distinguishing the metabolites of the administered compound from any endogenous molecules in the biological system. lumiprobe.com This allows for the confident identification of metabolic products and elucidation of the bioactivation pathways.

Pharmacokinetic Studies (Excluding Clinical Human Trials)

Pharmacokinetics is the study of a compound's absorption, distribution, metabolism, and excretion (ADME) by an organism. adventchembio.com Non-clinical pharmacokinetic studies are essential for understanding a compound's behavior. N-Nitrosopiperazine-d8 can be used in such studies in animal models.

After administering a known dose of N-Nitrosopiperazine-d8 to a test animal, blood or plasma samples can be collected at various time points. The concentration of the deuterated compound in these samples is then measured using a validated LC-MS/MS method. figshare.com Plotting the concentration over time allows for the calculation of key pharmacokinetic parameters, such as the compound's elimination half-life, clearance rate, and volume of distribution. This provides crucial data on how the body handles the substance, all while ensuring that the measurements are specific to the administered compound due to the isotopic label. adventchembio.com

Advanced Spectroscopic Applications (e.g., NMR, if applicable to deuterated compounds)amazonaws.com

The isotopic labeling of N-Nitrosopiperazine with deuterium to create N-Nitrosopiperazine-d8 (N-NPIP-d8) is a critical tool in modern analytical chemistry and mechanistic studies. The primary application of this deuterated analog is as an internal standard for quantitative analysis using mass spectrometry (MS), a technique where its altered mass is a distinct advantage. Its use in other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), is less common and serves different purposes.

Applications in Mass Spectrometry

N-Nitrosopiperazine-d8 is an ideal internal standard for the quantification of its non-labeled counterpart, N-Nitrosopiperazine (N-NPIP), in complex matrices such as treated wastewater, pharmaceutical products, and food samples. clearsynth.comveeprho.comscholaris.ca As an isotopically labeled standard, it co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency. clearsynth.com

A key analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing multiple reaction monitoring (MRM) for high sensitivity and selectivity. In a typical application, the protonated molecule of N-NPIP ([M+H]⁺) at a mass-to-charge ratio (m/z) of 116.1 is isolated and fragmented, with the resulting product ion at m/z 85.1 being monitored. scholaris.ca Concurrently, the deuterated internal standard, N-NPIP-d8 ([M+H]⁺), is monitored via its specific transition from m/z 124.0 to 93.0. scholaris.ca

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| N-Nitrosopiperazine | 116.1 | 85.1 | 12 |

| N-Nitrosopiperazine-d8 | 124.0 | 93.0 | 12 |

Applications in Mechanistic Research

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. In the context of nitrosamines, deuterated analogs help to probe the kinetic isotope effect, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This can provide crucial evidence for identifying the rate-limiting step in metabolic activation or degradation pathways.

Furthermore, N-NPIP-d8 is valuable for studying the gas-phase fragmentation behavior of nitrosamines in a mass spectrometer. nih.gov Understanding these fragmentation pathways is essential for the structural characterization of novel or unknown nitrosamine (B1359907) impurities. nih.gov Studies have identified that a primary fragmentation route for protonated nitrosamines is the loss of the NO radical (a mass difference of 30 Da). nih.govresearchgate.net By using a deuterated standard, the fragmentation of the core piperazine ring can be distinguished from losses involving the nitroso group, aiding in the detailed mapping of the molecule's dissociation.

Applicability in Nuclear Magnetic Resonance (NMR) Spectroscopy

While the primary utility of N-Nitrosopiperazine-d8 is in mass spectrometry, its deuteration has direct consequences for NMR spectroscopy. In standard proton NMR (¹H NMR), which detects hydrogen nuclei, the substitution of hydrogen with deuterium (²H) on the piperazine ring renders those positions "invisible." This results in the disappearance of signals corresponding to the deuterated protons. While this simplifies the ¹H NMR spectrum, it is not typically the primary goal for this specific compound.

Conversely, deuterium NMR (²H NMR) can be performed to specifically observe the deuterium nuclei. Although a less common technique, it can be used to determine the degree of deuteration and confirm the specific sites of isotopic labeling within the molecule. spectralservice.de For N-Nitrosopiperazine-d8, a ²H NMR spectrum would confirm the presence of deuterium on the piperazine ring. However, literature specifically detailing the use of N-NPIP-d8 in NMR-based mechanistic or quantitative studies is not prominent, as its role as an internal standard in mass spectrometry is its most powerful and widespread application. clearsynth.comnih.gov In some cases, the deuterated solvent itself can be used as an internal standard for quantitative NMR (qNMR), but this is a separate application from using a deuterated analyte analog. spectralservice.de

| Property | Value | Source |

|---|---|---|

| CAS Number | 1330180-56-7 | simsonpharma.comscbt.comlgcstandards.com |

| Molecular Formula | C₄HD₈N₃O | simsonpharma.comusbio.net |

| Molecular Weight | 123.18 g/mol | simsonpharma.comscbt.com |

| Appearance | Pale Yellow Oil | usbio.netpharmaffiliates.com |

| Synonyms | 1-Nitrosopiperazine-d8, N-Mononitrosopiperazine-d8 | scbt.compharmaffiliates.com |

Research on N Nitrosopiperazine As an Impurity and Reference Standard in Pharmaceutical Sciences

Detection and Monitoring of Nitrosamine (B1359907) Impurities in Pharmaceutical Products

The unexpected discovery of nitrosamine impurities in common medications, such as sartans and ranitidine, has underscored the critical need for robust detection and monitoring strategies. sartorius.comeuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate that pharmaceutical companies conduct comprehensive risk assessments for the potential presence of nitrosamines in all human medicines. europa.euzamann-pharma.com

The formation of nitrosamines is possible when secondary or tertiary amines react with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions. fda.govacs.org These precursor materials can be present as part of the active pharmaceutical ingredient (API) structure, in raw materials, or as impurities in solvents and reagents used during manufacturing. zamann-pharma.comfda.gov

Impurity profiling is a crucial aspect of pharmaceutical development and quality control, involving the identification and quantification of impurities in an API. ijpras.com For nitrosamines, this includes understanding the degradation pathways of APIs that could lead to their formation. mdpi.com

Certain APIs with a piperazine (B1678402) structure or related amine functional groups are susceptible to forming N-Nitrosopiperazine. For instance, studies have shown that Levocetirizine, a widely used antihistamine, has the potential to form N-nitrosopiperazine (NPZ) during its synthesis, manufacturing, or storage. nih.gov Similarly, research on the antibiotic rifampicin (B610482) has investigated the formation of a related impurity, 1-methyl-4-nitrosopiperazine (B99963) (MNP), which can arise from the manufacturing process or through degradation of the rifampicin molecule itself. mdpi.comresearchgate.net

Forced degradation studies, where drug substances are subjected to stress conditions like heat, light, humidity, and varying pH, are essential. researchgate.net These studies help to identify potential degradation products, including nitrosamines, and elucidate the mechanisms of their formation. mdpi.comresearchgate.net This information is vital for developing control strategies to prevent or minimize the presence of these harmful impurities in the final drug product. fda.gov

Table 1: Examples of APIs and Potential Nitrosamine Impurities

| Active Pharmaceutical Ingredient (API) | Potential Nitrosamine Impurity | Formation Source |

|---|---|---|

| Levocetirizine | N-Nitrosopiperazine (NPZ) | Potential during synthesis, manufacturing, or storage nih.gov |

| Rifampicin | 1-Methyl-4-nitrosopiperazine (MNP) | Manufacturing process, degradation of API mdpi.comresearchgate.net |

| Trimetazidine | N-Nitrosopiperazine (NPP) | Related impurity akjournals.com |

Regulatory agencies have established stringent guidelines to control nitrosamine impurities in pharmaceuticals. zamann-pharma.comnih.gov The FDA and EMA have issued guidance documents that require manufacturers to perform risk assessments, conduct confirmatory testing if a risk is identified, and implement mitigation strategies to ensure impurities are kept below strict acceptable intake (AI) limits. europa.euzamann-pharma.comfda.gov These AI limits are often in the range of nanograms per day, necessitating highly sensitive analytical methods. acs.orgmdpi.com

The analysis of nitrosamines at such trace levels presents significant analytical challenges:

Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ), often in the parts per billion (ppb) range, pushes the capabilities of modern analytical instruments. sartorius.comresearchgate.netusp.org

Matrix Effects: The complex composition of the drug product matrix (containing the API and various excipients) can interfere with the analysis, suppressing or enhancing the analytical signal and leading to inaccurate quantification. sartorius.comusp.org

In-Situ Formation: There is a risk of artificial nitrosamine formation during the sample preparation and analysis itself, which can lead to false-positive results and an overestimation of the impurity level. sartorius.comresearchgate.net

Method Development: Developing and validating robust analytical methods, typically using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for accurate and reliable quantification. acs.orgnih.govresearchgate.net

Table 2: Key Regulatory Expectations and Corresponding Analytical Hurdles

| Regulatory Expectation | Analytical Challenge |

|---|---|

| Enforcement of low Acceptable Intake (AI) limits (ng/day) acs.orgmdpi.com | Requires methods with extremely high sensitivity (ppb or sub-ppb levels) sartorius.comresearchgate.net |

| Confirmatory testing of diverse drug products fda.govfda.gov | Overcoming matrix interference from various APIs and excipients sartorius.comusp.org |

| Accurate quantification to ensure safety nih.govresearchgate.net | Preventing artifactual formation of nitrosamines during testing sartorius.comresearchgate.net |

Role of N-Nitrosopiperazine-d8 as a Reference Standard for Quality Control and Method Validation

In the landscape of trace-level impurity analysis, stable isotope-labeled (SIL) internal standards are indispensable tools. lgcstandards.com N-Nitrosopiperazine-d8, a deuterated form of N-Nitrosopiperazine, serves as a critical reference standard for quantitative analysis. lgcstandards.compharmaffiliates.comsimsonpharma.com

When used as an internal standard in mass spectrometry-based methods, N-Nitrosopiperazine-d8 is added to a sample at a known concentration before preparation and analysis. Because it is chemically almost identical to the non-labeled N-Nitrosopiperazine (the analyte), it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass (from the deuterium (B1214612) atoms), it can be distinguished from the analyte by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, analysts can accurately quantify the amount of N-Nitrosopiperazine impurity, compensating for any sample loss or matrix effects that might have occurred during the analytical process. veeprho.com

The reliability of any analysis depends on the quality of the reference standards used. For N-Nitrosopiperazine-d8 to be effective, its own purity and concentration must be accurately known. This is achieved by ensuring the reference standard is traceable to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.comsigmaaldrich.com

Manufacturers of reference standards perform rigorous characterization and provide a Certificate of Analysis (CoA). simsonpharma.comsigmaaldrich.com This documentation confirms the identity and purity of the standard and demonstrates its traceability to official pharmacopeial lots, ensuring that the standard is suitable for its intended purpose in regulatory-compliant testing. veeprho.comsigmaaldrich.com The use of such well-characterized secondary standards is recognized by regulatory bodies like the FDA and EP. sigmaaldrich.com

N-Nitrosopiperazine-d8 is essential for the development and validation of sensitive and specific analytical methods required for pharmaceutical quality control. veeprho.com These methods, often employing LC-MS/MS, are designed to detect and quantify N-Nitrosopiperazine at levels that comply with the stringent regulatory AI limits. nih.govresearchgate.net

The process of method development and validation according to International Council for Harmonisation (ICH) guidelines involves several key steps where a labeled standard is invaluable: nih.govmdpi.com

Specificity: Ensuring the method can distinguish the analyte from other components in the sample.

Linearity: Demonstrating a proportional response to different concentrations of the analyte.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies where a known amount of the standard is added to a sample.

Precision: Evaluating the repeatability and reproducibility of the results.

Limit of Quantification (LOQ): Establishing the lowest concentration of the impurity that can be reliably quantified. nih.gov

By incorporating N-Nitrosopiperazine-d8 as an internal standard, pharmaceutical manufacturers can develop robust and reliable analytical procedures. veeprho.comnano-ntp.com These validated methods are then used for routine batch release testing and stability studies, ensuring that drug products are safe and meet all quality specifications before reaching the patient. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Nitrosopiperazine | NPZ, NPP |

| N-Nitrosopiperazine-d8 | - |

| N-nitrosodimethylamine | NDMA |

| N-nitrosodiethylamine | NDEA |

| 1-methyl-4-nitrosopiperazine | MNP |

| Levocetirizine | - |

| Rifampicin | - |

Theoretical and Computational Studies on N Nitrosopiperazine

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of N-Nitrosopiperazine. mdpi.comresearchgate.net These studies provide first-principles information on the activation and deactivation pathways of N-nitrosamines. nih.gov

Reaction Mechanisms and Energetics

Research has employed DFT methods, such as M06-2X with an aug-cc-pVTZ basis set, to investigate the activation pathways of nitrosamines. frontiersin.orgnih.gov This functional is recognized for its accuracy in describing main group thermochemistry and kinetic parameters. frontiersin.org Quantum chemical calculations have been pivotal in understanding the likelihood of reactive ion formation and subsequent DNA alkylation. nih.govfrontiersin.orgdntb.gov.ua

The activation of N-nitrosamines is initiated by an enzyme-catalyzed α-hydroxylation step, which is consistently shown to be strongly exothermic and not the rate-determining step in its carcinogenicity. nih.govfrontiersin.org Subsequent steps involve the formation of intermediate species. For carcinogenic nitrosamines, the intermediate diazonium ions tend to react, under kinetic control, to form more stable DNA adducts. nih.govfrontiersin.org In contrast, non-carcinogenic molecules often yield stable carbocations that are more likely to react with water. nih.govfrontiersin.org

Studies comparing N-Nitrosopiperazine (NPZ) with its analogue N-nitrosopiperidine (NPIP) reveal significant differences in carcinogenic potency, which can be explored through their calculated activation profiles. frontiersin.org The activation free energies for the decomposition of hydroxylated nitrosamines are similar for different compounds, for instance, 25.1 kcal/mol for N-nitrosodimethylamine (NDMA) and 27.1 kcal/mol for N-nitrosopiperidine (NPIP). frontiersin.org The formation of DNA adducts from the diazonium ion is a strongly exothermic process. nih.govfrontiersin.org

The formation of N-Nitrosopiperazine itself, particularly in the context of post-combustion CO2 capture (PCCC), has also been a focus of quantum chemical calculations. researchgate.net The reaction of piperazine (B1678402) (PZ) with nitrite (B80452) (NO₂⁻) is a key formation pathway. researchgate.netnih.gov The mechanism involves the protonation of piperazine carbamate (B1207046) species, followed by a nucleophilic attack of the resulting carbamic acid, leading to the formation of N-Nitrosopiperazine. researchgate.netnih.gov

| Compound | Reaction Step | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| NDMA | Decomposition of hydroxylated intermediate | Activation Free Energy (ΔG‡) | 25.1 | frontiersin.org |

| NPIP | Decomposition of hydroxylated intermediate | Activation Free Energy (ΔG‡) | 27.1 | frontiersin.org |